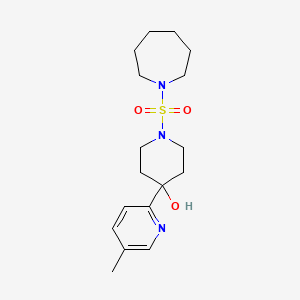

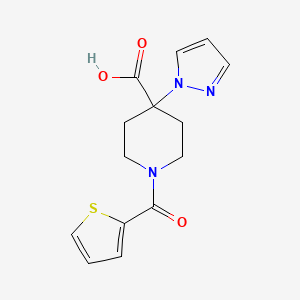

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Nitrobenzenesulfonamides have been synthesized through various methods, including the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. These compounds are intermediates for the synthesis of nitrogenous heterocycles, such as indazole oxides and quinazolines (Kisseljova et al., 2014).

Molecular Structure Analysis

The conformational properties and structural analysis of nitrobenzenesulfonamides have been studied using methods like gas-phase electron diffraction and quantum chemical calculations. These studies reveal the existence of multiple conformers stabilized by intramolecular hydrogen bonds, indicating the complex structural dynamics of these compounds (Giricheva et al., 2011).

Chemical Reactions and Properties

Nitrobenzenesulfonamides participate in various chemical reactions, such as the synthesis of highly reactive N-(2,2,2-trichloroethylidene)nitrobenzenesulfonamides from N,N-dichloronitrobenzenesulfonamides and trichloroethylene. These reactions lead to products of addition and C-amidoalkylation, demonstrating the reactivity and versatility of nitrobenzenesulfonamides in synthetic chemistry (Rozentsveig et al., 2001).

Physical Properties Analysis

Vibrational spectroscopic properties of nitrobenzenesulfonamides have been explored using FT-IR and FT-Raman techniques alongside DFT quantum chemical calculations. These studies provide insights into the molecular conformation, vibrational modes, and effects of nitro group substitution, enhancing our understanding of the physical properties of nitrobenzenesulfonamides (Karabacak et al., 2012).

Chemical Properties Analysis

The chemoselective aromatic substitution method has been developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, showcasing the functional group compatibility and practical chemoselectivity of nitrobenzenesulfonamides. This method employs metal-promoted tandem nitration and halogenation, indicating the compound's utility in synthesizing important intermediates for further chemical synthesis (Yu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Versatile Synthesis and Protection of Amines

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide, as part of the nitrobenzenesulfonamides family, has shown exceptional versatility in the preparation of secondary amines and protection of amines. Nitrobenzenesulfonamides, readily prepared from primary amines, undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields. These can be deprotected via Meisenheimer complexes, yielding secondary amines in high yields, showcasing their potential in synthetic chemistry for amine protection and deprotection strategies (Fukuyama, Jow, & Cheung, 1995).

Advanced Oxidation Processes

The combination of sonolysis and ozonolysis, advanced oxidation processes, has been explored using nitrobenzenesulfonamide derivatives. These processes are used to degrade organic contaminants like nitrobenzene and 4-nitrophenol in water. Such research highlights the potential environmental applications of nitrobenzenesulfonamides in water treatment and purification technologies (Weavers, Ling, & Hoffmann, 1998).

Catalysis and Chemical Transformations

Nitrobenzenesulfonamides have been employed as catalysts in chemical transformations, demonstrating their utility in enhancing reaction efficiencies. For instance, the catalytic cleavage of nitrobenzenesulfonyl groups from amines in specific solvents has been reported, showcasing the role of these compounds in facilitating complex organic reactions (Zanoni & Stradiotto, 1991).

Wirkmechanismus

“N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide” has been found to suppress myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altered cell shapes, thus advocating a unique mode of action . Mechanistically, transcriptomics identified SMURF2 as a potential therapeutic target network .

Safety and Hazards

Zukünftige Richtungen

“N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide” has been identified as a novel class of highly potent compounds inhibiting organ fibrosis in patients . This suggests that it could have potential applications in the treatment of fibrotic diseases, which is a high medical need for novel drug discovery strategies .

Eigenschaften

IUPAC Name |

N-(2-butoxyphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-3-11-23-16-10-5-4-9-15(16)17-24(21,22)14-8-6-7-13(12-14)18(19)20/h4-10,12,17H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZBFXJDRZHTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)